Cas no 2246771-83-3 (Butanamide, N-[4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3,3-dimethyl-)

Butanamide, N-[4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3,3-dimethyl- structure
2246771-83-3 structure
Product Name:Butanamide, N-[4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3,3-dimethyl-
CAS-nummer:2246771-83-3
MF:C18H27BFNO3
MW:335.221288919449
MDL:MFCD32206554
CID:4672476
PubChem ID:139592803
Update Time:2025-05-23

Butanamide, N-[4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3,3-dimethyl- Chemische en fysische eigenschappen

Naam en identificatie

    • N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3,3-dimethylbutanamide
    • N-[4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3,3-dimethylbutanamide
    • Butanamide, N-[4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3,3-dimethyl-
    • AKOS037647674
    • D94076
    • 2246771-83-3
    • AS-74454
    • MDL: MFCD32206554
    • Inchi: 1S/C18H27BFNO3/c1-16(2,3)11-15(22)21-14-9-8-12(20)10-13(14)19-23-17(4,5)18(6,7)24-19/h8-10H,11H2,1-7H3,(H,21,22)
    • InChI-sleutel: QDXWYASKKBWVHS-UHFFFAOYSA-N
    • LACHT: FC1C=CC(=C(B2OC(C)(C)C(C)(C)O2)C=1)NC(CC(C)(C)C)=O

Berekende eigenschappen

  • Exacte massa: 335.2068021 g/mol
  • Monoisotopische massa: 335.2068021 g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 24
  • Aantal draaibare bindingen: 4
  • Complexiteit: 459
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Moleculair gewicht: 335.2
  • Topologisch pooloppervlak: 47.6

Butanamide, N-[4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3,3-dimethyl- Prijsmeer >>

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